5-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one
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Overview
Description
5-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinone derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazinone intermediate.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through cyclization reactions involving appropriate amine and carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
5-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution with alkyl halides or electrophilic substitution with halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Zardaverine: An anti-platelet agent with a similar pyridazinone structure.
Emorfazone: An anti-inflammatory agent with a pyridazinone core.
Pyridaben: A herbicide with a pyridazinone scaffold.
Norflurazon: Another herbicide with a pyridazinone structure.
Uniqueness
5-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one is unique due to its combination of a pyridazinone ring, a piperazine moiety, and a pyrrolidinone ring.
Properties
IUPAC Name |
5-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c22-15-6-4-13(17-15)16(23)21-9-7-20(8-10-21)14-5-3-12(18-19-14)11-1-2-11/h3,5,11,13H,1-2,4,6-10H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHXHNNSWHNLKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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